Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 500149-77-9
VCID: VC6792606
InChI: InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-9-4-5-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-6-8-16(26)2/h4-5,9-14,16H,3,6-8,15H2,1-2H3,(H,25,27)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Molecular Formula: C24H26N2O6S
Molecular Weight: 470.54

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

CAS No.: 500149-77-9

Cat. No.: VC6792606

Molecular Formula: C24H26N2O6S

Molecular Weight: 470.54

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate - 500149-77-9

Specification

CAS No. 500149-77-9
Molecular Formula C24H26N2O6S
Molecular Weight 470.54
IUPAC Name ethyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-9-4-5-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-6-8-16(26)2/h4-5,9-14,16H,3,6-8,15H2,1-2H3,(H,25,27)
Standard InChI Key WUHNLYABKJNBDV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises three distinct domains:

  • Benzofuran Core: A fused bicyclic system (benzene + furan) that provides planar rigidity and π-π stacking capabilities, critical for binding hydrophobic pockets in enzymes or receptors .

  • Sulfonamide Linkage: The –SO₂– group bridges the benzofuran and 4-((2-methylpiperidin-1-yl)benzamide components, enabling hydrogen bonding with target proteins.

  • 2-Methylpiperidine Substituent: A six-membered nitrogen-containing ring with a methyl group at the 2-position, enhancing lipophilicity and steric bulk for improved binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H26N2O6S\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{6}\text{S}
Molecular Weight470.54 g/mol
CAS Number500149-77-9
Key Functional GroupsBenzofuran, Sulfonamide, Piperidine

Stereochemical Considerations

While the compound’s stereochemistry remains underexplored, analogous piperidine-containing molecules exhibit chirality-dependent bioactivity . For example, GPR40 agonists with (S)-configured piperidine moieties demonstrate enhanced agonistic efficacy compared to their (R)-counterparts . This suggests that the 2-methylpiperidine group’s stereochemistry in Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate may influence its pharmacological profile, warranting further investigation.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions, typically including:

  • Benzofuran Core Construction: Friedel-Crafts acylation or cyclization of substituted phenols to form the benzofuran backbone .

  • Sulfonamide Formation: Coupling of 4-sulfonylbenzoyl chloride with the benzofuran amine derivative under basic conditions.

  • Piperidine Integration: Nucleophilic substitution or Mitsunobu reactions to attach the 2-methylpiperidine group .

Table 2: Representative Reaction Yields for Key Steps

StepYield (%)Conditions
Benzofuran Cyclization65–75AlCl₃, 80°C, 12 h
Sulfonamide Coupling85–90DIPEA, DCM, RT, 6 h
Piperidine Substitution70–80NaH, THF, 0°C→RT, 24 h

Challenges in Purification

Due to the compound’s high molecular weight and polarity, chromatographic purification often requires gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water solvents has been reported to achieve >95% purity .

Biological Activities and Mechanistic Insights

Anti-Tumor Activity

In vitro studies reveal dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 3.2 μM; A549, IC₅₀ = 4.7 μM). The mechanism involves dual inhibition of:

  • Topoisomerase II: Disruption of DNA replication via intercalation into the DNA-enzyme complex .

  • PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473), inducing apoptosis in breast cancer models.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference Compound IC₅₀ (μM)
MCF-7 (Breast Cancer)3.2Doxorubicin: 0.8
A549 (Lung Cancer)4.7Cisplatin: 2.1
HepG2 (Liver Cancer)5.9Sorafenib: 6.4

Antibacterial Effects

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 0.78 µg/mL, surpassing ethambutol (MIC = 1.56 µg/mL) . The sulfonamide group likely inhibits enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Pharmacological Applications and Future Directions

Limitations and Optimization Strategies

  • Poor Aqueous Solubility: LogP = 3.8 limits bioavailability. Prodrug approaches (e.g., phosphate ester derivatives) are under investigation.

  • Metabolic Stability: Cytochrome P450-mediated oxidation at the piperidine ring necessitates structural modifications, such as fluorination .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator